

Physical and chemical properties of purified Eleutheroside C

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Compound of Interest

Compound Name: *Eleutheroside C*

Cat. No.: *B100360*

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In-Depth Technical Guide to Purified Eleutheroside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside C, chemically identified as Ethyl α -D-galactoside, is a glycoside found in various plant species, including *Eleutherococcus senticosus*. While research on many eleutherosides is extensive, **Eleutheroside C** remains a less-characterized compound with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of purified **Eleutheroside C**. It details experimental methodologies for its analysis and discusses potential biological activities and signaling pathways based on current scientific literature. All quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in research and development.

Chemical and Physical Properties

Eleutheroside C is a monosaccharide glycoside. Its core structure consists of a galactose sugar moiety bonded to an ethyl group via an α -glycosidic linkage.

Table 1: Physical and Chemical Properties of Purified **Eleutheroside C** (Ethyl α -D-galactoside)

Property	Value	Source
Systematic Name	Ethyl α -D-galactopyranoside	[1]
Synonyms	Eleutheroside C, Ethyl α -D-galactoside	[1]
CAS Number	15486-24-5	[2]
Molecular Formula	C ₈ H ₁₆ O ₆	[2]
Molecular Weight	208.21 g/mol	[2]
Appearance	White to off-white crystalline solid	[2]
Melting Point	130-132 °C (for the β -anomer)	[3]
Solubility	Soluble in water, Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.	[2][3]
Storage	Store at -20°C.	

Experimental Protocols

General Extraction and Purification of Eleutherosides from Plant Material

While a specific protocol for the isolation of **Eleutheroside C** is not extensively documented, a general methodology for the extraction and purification of glycosides from plant sources can be adapted. The following is a composite protocol based on established methods for related compounds.[4][5][6]

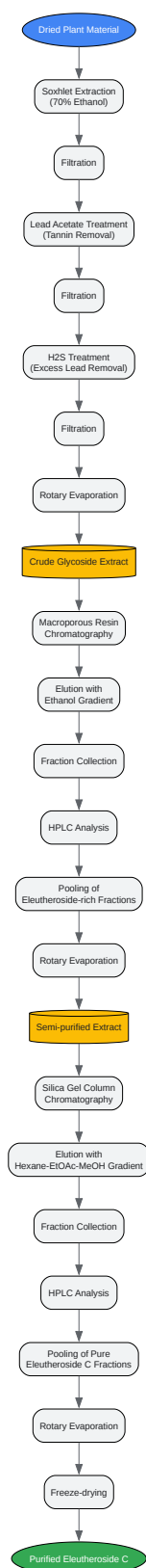
Objective: To extract and purify **Eleutheroside C** from plant material (e.g., roots of *Eleutherococcus senticosus*).

Materials:

- Dried and powdered plant material

- 70-80% Ethanol or Methanol
- Lead Acetate solution
- Hydrogen Sulfide (H₂S) gas or a suitable sulfide salt
- Macroporous adsorption resin (e.g., HPD100C)
- Silica gel for column chromatography
- Elution solvents: n-hexane, ethyl acetate, methanol, water in various ratios
- Rotary evaporator
- Freeze-dryer
- High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Workflow Diagram:



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Caption: General workflow for the extraction and purification of **Eleutheroside C**.

Procedure:

- **Extraction:** The powdered plant material is subjected to Soxhlet extraction with 70% ethanol.
- **Preliminary Purification:** The resulting extract is treated with a lead acetate solution to precipitate tannins and other impurities. After filtration, excess lead is removed by bubbling H₂S gas through the solution and subsequent filtration of the lead sulfide precipitate.
- **Concentration:** The purified extract is concentrated under reduced pressure using a rotary evaporator to yield a crude glycoside mixture.
- **Macroporous Resin Chromatography:** The crude extract is dissolved in water and loaded onto a pre-equilibrated macroporous resin column. The column is first washed with water to remove highly polar impurities. Glycosides are then eluted with a stepwise gradient of ethanol in water. Fractions are collected and analyzed by HPLC.
- **Silica Gel Chromatography:** Fractions enriched with **Eleutheroside C** are pooled, concentrated, and further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane, ethyl acetate, and methanol).
- **Final Purification and Isolation:** Fractions containing pure **Eleutheroside C**, as determined by HPLC, are combined, the solvent is evaporated, and the final product is obtained after freeze-drying.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

- **Column:** C18 reversed-phase column.
- **Mobile Phase:** A gradient of methanol and water or acetonitrile and water.
- **Detection:** UV detector at a low wavelength (around 205-220 nm) or an Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry (MS)

- Electrospray ionization (ESI) is a suitable method for the analysis of glycosides. The expected $[M+Na]^+$ adduct for **Eleutheroside C** would be approximately m/z 231.08.

Spectral Data

While specific, published spectra for purified **Eleutheroside C** are not readily available, the following are expected characteristic features based on its structure and data from analogous compounds.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

- Anomeric Proton (H-1): A doublet in the downfield region (δ 4.5-5.0 ppm) with a small coupling constant ($J \approx 3-4$ Hz) is characteristic of an α -anomer.
- Ethyl Group: A quartet (CH_2) and a triplet (CH_3) in the upfield region (δ 1.0-4.0 ppm).
- Sugar Protons (H-2 to H-6): A complex multiplet region between δ 3.0 and 4.5 ppm.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

- Anomeric Carbon (C-1): A signal in the region of δ 95-105 ppm.
- Ethyl Group: Two signals in the upfield region (δ 15-20 ppm for CH_3 and δ 60-70 ppm for CH_2).
- Sugar Carbons (C-2 to C-6): Signals in the region of δ 60-80 ppm.

Infrared (IR) Spectroscopy

- O-H Stretching: A broad band in the region of $3200-3600\text{ cm}^{-1}$ due to the hydroxyl groups.
- C-H Stretching: Bands in the region of $2850-3000\text{ cm}^{-1}$.
- C-O Stretching: Strong bands in the region of $1000-1200\text{ cm}^{-1}$ characteristic of the glycosidic linkage and alcohol functionalities.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of **Eleutheroside C** are limited. However, research on the closely related compound, Ethyl α -D-glucoside (α -EG), provides valuable insights into its potential effects, particularly in the context of skin homeostasis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Effects on Human Dermal Fibroblasts

Studies on α -EG have demonstrated its positive effects on human dermal fibroblasts:

- **Increased Cell Proliferation:** α -EG has been shown to increase the proliferation of normal human dermal fibroblasts (NHDF).[\[7\]](#)[\[8\]](#)[\[10\]](#)
- **Enhanced Collagen Production:** Treatment with α -EG leads to an increase in the production of Type I collagen by NHDFs.[\[7\]](#)[\[8\]](#)[\[10\]](#)

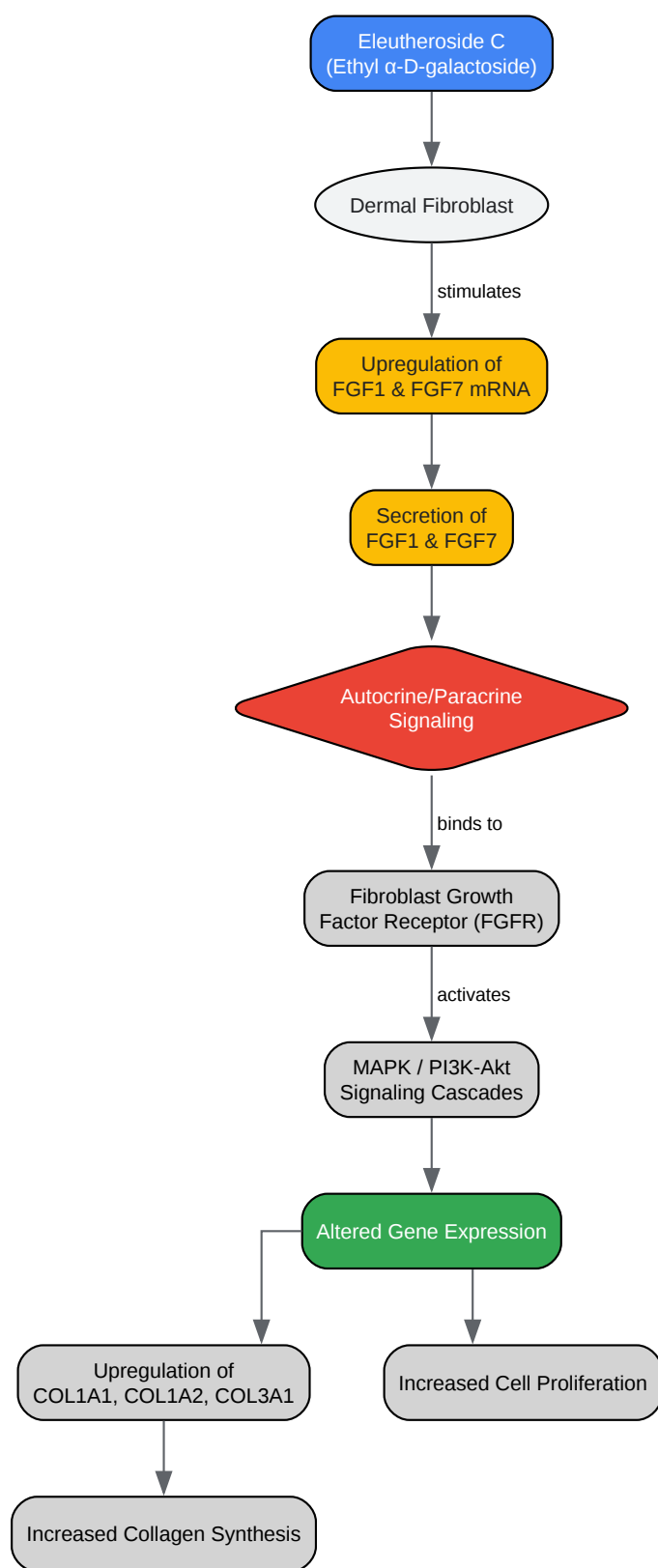
Gene Expression Regulation

α -EG has been observed to upregulate the expression of several key genes in dermal fibroblasts:

- **Fibroblast Growth Factors:** Increased mRNA expression of Fibroblast Growth Factor 1 (FGF1) and Fibroblast Growth Factor 7 (FGF7).[\[8\]](#)[\[10\]](#)
- **Collagen Genes:** Upregulation of COL1A1, COL1A2 (encoding Type I collagen), and COL3A1 (encoding Type III collagen).[\[8\]](#)[\[10\]](#)

Potential Signaling Pathway

Based on the observed upregulation of fibroblast growth factors, a potential signaling pathway for ethyl glycosides like **Eleutheroside C** can be proposed.



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Caption: Proposed signaling pathway for **Eleutheroside C** in dermal fibroblasts.

This proposed pathway suggests that **Eleutheroside C** may stimulate dermal fibroblasts to increase the expression and secretion of FGF1 and FGF7. These growth factors can then act in an autocrine or paracrine manner by binding to their receptors (FGFRs) on the cell surface. This binding would trigger downstream intracellular signaling cascades, such as the MAPK and PI3K-Akt pathways, leading to altered gene expression. The ultimate outcomes of this signaling cascade are increased fibroblast proliferation and enhanced synthesis of collagen, contributing to the maintenance and repair of the skin's extracellular matrix.

Conclusion and Future Directions

Eleutheroside C (Ethyl α -D-galactoside) is a glycoside with defined physical and chemical properties. While detailed experimental protocols for its purification and comprehensive spectral data are not yet fully available in the public domain, methodologies for related compounds provide a strong foundation for its isolation and characterization. The biological activities of the analogous compound, Ethyl α -D-glucoside, suggest that **Eleutheroside C** holds promise as a bioactive molecule, particularly in the field of dermatology and cosmetology.

Future research should focus on:

- Developing and publishing a standardized protocol for the high-purity isolation of **Eleutheroside C** from natural sources.
- Comprehensive spectral characterization (NMR, MS, IR) of the purified compound to establish a reference standard.
- In-depth investigation into the biological effects of **Eleutheroside C**, particularly on skin cells, to confirm the activities suggested by its glucoside analog.
- Elucidation of the specific signaling pathways modulated by **Eleutheroside C** to understand its mechanism of action at a molecular level.

Such studies will be crucial for unlocking the full therapeutic and commercial potential of this and other under-investigated eleutherosides.

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